Product packaging for Cyclobutyl(cyclopentyl)methanone(Cat. No.:CAS No. 1516430-83-3)

Cyclobutyl(cyclopentyl)methanone

Cat. No.: B2764129
CAS No.: 1516430-83-3
M. Wt: 152.237
InChI Key: KVCYAWTZFSIRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclobutyl(cyclopentyl)methanone is a ketone compound with the molecular formula C10H16O and a molecular weight of 152.24 g/mol . It is supplied with a minimum purity of 97% . Its structure features both cyclobutyl and cyclopentyl groups, which are of significant interest in medicinal and organic chemistry. Cyclopentyl groups are known to create a maximal inductive effect and are often utilized to optimally fill hydrophobic pockets in the active sites of enzymes, as demonstrated in studies of various enzyme inhibitors . Similarly, cyclobutane rings are important structural motifs found in several FDA-approved drugs across therapeutic areas including oncology and endocrine diseases . As a chemical building block, this ketone is valuable for pharmaceutical research and the synthesis of more complex molecules, such as in the development of compounds containing the cyclobutyl(piperazin-1-yl)methanone scaffold . This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B2764129 Cyclobutyl(cyclopentyl)methanone CAS No. 1516430-83-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutyl(cyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10(9-6-3-7-9)8-4-1-2-5-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCYAWTZFSIRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Derivatization of Cyclobutyl Cyclopentyl Methanone

Retrosynthetic Analysis and Precursor Selection for Cyclobutyl(cyclopentyl)methanone Synthesis

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. libretexts.orgamazonaws.com For this compound, the most logical disconnection is the carbon-carbon bond between the carbonyl group and one of the cycloalkyl rings. This leads to two primary retrosynthetic pathways.

Pathway A involves the disconnection of the bond between the carbonyl carbon and the cyclobutyl ring. This suggests a cyclobutyl nucleophile (synthon) and a cyclopentyl electrophile (synthon).

Pathway B involves the disconnection of the bond between thecarbonyl carbon and the cyclopentyl ring. This suggests a cyclopentyl nucleophile and a cyclobutyl electrophile.

A third approach involves disconnecting the carbon-oxygen double bond, which points towards the oxidation of the corresponding secondary alcohol.

Consideration of Cyclobutyl and Cyclopentyl Building Blocks

Based on the retrosynthetic analysis, several key building blocks can be considered for the synthesis of this compound:

Cyclobutyl Precursors:

Nucleophilic: Cyclobutylmagnesium halides (e.g., cyclobutylmagnesium bromide) and cyclobutyllithium are suitable nucleophilic precursors. doubtnut.com

Electrophilic: Cyclobutanecarbonyl chloride, cyclobutanecarboxylic acid, and cyclobutanecarbonitrile (B1293925) can serve as electrophilic partners.

Cyclopentyl Precursors:

Nucleophilic: Cyclopentylmagnesium halides (e.g., cyclopentylmagnesium bromide) and cyclopentyllithium (B3369451) are common nucleophilic precursors. harvard.edu

Electrophilic: Cyclopentanecarbonyl chloride, cyclopentanecarboxylic acid, and cyclopentanecarbonitrile (B127170) are viable electrophilic precursors.

Alcohol Precursor for Oxidation:

Cyclobutyl(cyclopentyl)methanol is the direct precursor for an oxidation-based route. This alcohol can itself be synthesized via a Grignard reaction between a cyclobutyl Grignard reagent and cyclopentanecarboxaldehyde, or a cyclopentyl Grignard reagent and cyclobutanecarboxaldehyde. stackexchange.com

Classical and Modern Synthetic Routes to this compound

Several synthetic methodologies can be employed to synthesize this compound, leveraging the precursors identified in the retrosynthetic analysis.

Organometallic Reagent-Mediated Synthesis (e.g., Grignard, Organolithium, Suzuki Coupling Approaches)

Organometallic reagents are highly effective for the formation of carbon-carbon bonds.

Grignard Reagents: The Grignard reaction is a versatile method for preparing ketones. youtube.com Two primary Grignard routes exist for the synthesis of this compound:

Route 1: Reaction of a cyclobutylmagnesium halide with a cyclopentanecarbonyl derivative. For example, reacting cyclobutylmagnesium bromide with cyclopentanecarbonitrile followed by acidic hydrolysis. masterorganicchemistry.com

Route 2: Reaction of a cyclopentylmagnesium halide with a cyclobutanecarbonyl derivative, such as cyclobutanecarbonyl chloride.

Reactant 1 Reactant 2 Solvent Conditions Hypothetical Yield
Cyclobutylmagnesium bromideCyclopentanecarbonitrileDiethyl ether1. Reflux, 2. H3O+ workup65-75%
Cyclopentylmagnesium bromideCyclobutanecarbonyl chlorideTHF-78 °C to rt70-80%

Organolithium Reagents: Organolithium reagents can be used in a similar manner to Grignard reagents, often exhibiting higher reactivity. The reaction of cyclobutyllithium with cyclopentanecarboxylic acid, followed by workup, would yield the desired ketone.

Suzuki Coupling: While powerful for the coupling of aryl and vinyl groups, the Suzuki coupling is less commonly employed for the synthesis of dialkyl ketones. It would require the coupling of a cyclobutylboronic acid with a cyclopentanecarbonyl chloride (or vice versa) in the presence of a palladium catalyst.

Oxidation-Based Methodologies from Precursor Alcohols

This two-step approach involves the synthesis of the precursor alcohol, Cyclobutyl(cyclopentyl)methanol, followed by its oxidation to the ketone. libretexts.orgmasterorganicchemistry.comyoutube.com

Step 1: Synthesis of Cyclobutyl(cyclopentyl)methanol

This can be achieved via a Grignard reaction between a Grignard reagent and an aldehyde. For instance, the reaction of cyclobutylmagnesium bromide with cyclopentanecarboxaldehyde.

Step 2: Oxidation of the Secondary Alcohol

A variety of oxidizing agents can be used to convert the secondary alcohol to a ketone. chemguide.co.ukorganic-chemistry.org The choice of reagent depends on the desired reaction conditions and scale.

Oxidizing Agent Solvent Conditions Hypothetical Yield
Pyridinium chlorochromate (PCC)Dichloromethane (DCM)Room temperature85-95%
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Dichloromethane (DCM)-78 °C to rt90-98%
Dess-Martin periodinane (DMP)Dichloromethane (DCM)Room temperature90-97%

Acylation and Condensation Reactions for Ketone Formation

Acylation Reactions:

Friedel-Crafts Acylation: This reaction is a cornerstone of aromatic chemistry, involving the acylation of an aromatic ring. organic-chemistry.orgnih.govyoutube.comkhanacademy.orgmasterorganicchemistry.com It is not directly applicable to the synthesis of this compound from cyclobutane (B1203170) and cyclopentanecarbonyl chloride, as alkanes are not sufficiently nucleophilic to undergo this reaction under standard conditions.

Organocadmium and Organocuprate Reagents: A more viable acylation method involves the use of less reactive organometallic reagents like organocadmiums or organocuprates. acs.orgmdma.chwikipedia.orgchemeurope.comdesigner-drug.com These can be prepared from the corresponding Grignard or organolithium reagents. For example, dicyclopentylcadmium can be reacted with cyclobutanecarbonyl chloride. These reagents are known for their selectivity in reacting with acid chlorides to form ketones without further reaction to form tertiary alcohols. chemeurope.com

| Reagent | Acylating Agent | Solvent | Conditions | Hypothetical Yield | | --- | --- | --- | --- | | Dicyclobutylcadmium | Cyclopentanecarbonyl chloride | Toluene | Room temperature | 70-85% | | Lithium dicyclopentylcuprate | Cyclobutanecarbonyl chloride | THF | -78 °C to rt | 75-90% |

Condensation Reactions: While fundamental in organic synthesis, condensation reactions such as the aldol (B89426) condensation are not direct routes to this compound. youtube.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. numberanalytics.com

For organometallic reactions , key optimization strategies include:

Solvent Choice: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard for Grignard and organolithium reactions as they solvate the magnesium or lithium species. youtube.com

Temperature Control: Many organometallic reactions are highly exothermic. Maintaining low temperatures (e.g., -78 °C), especially during the addition of reagents, can prevent side reactions and improve selectivity. dtu.dkacs.org

Purity of Reagents and Inert Atmosphere: Organometallic reagents are sensitive to moisture and atmospheric oxygen. Using dry solvents and maintaining an inert atmosphere (e.g., under nitrogen or argon) is essential to prevent quenching of the reagent and maximize yield.

For oxidation reactions , optimization can involve:

Choice of Oxidant: Milder oxidants like PCC or DMP are often preferred to avoid over-oxidation or side reactions, especially with sensitive substrates. libretexts.org

Stoichiometry: Precise control of the amount of oxidizing agent is important to ensure complete conversion of the alcohol without unwanted side reactions.

Purification: Regardless of the synthetic route chosen, purification of the final product is critical. Distillation is often a suitable method for purifying liquid ketones like this compound. Chromatographic techniques such as column chromatography can also be employed for higher purity.

Stereoselective Synthesis of Chiral Derivatives

While specific literature on the stereoselective synthesis of chiral derivatives of this compound is not abundant, general methodologies for the asymmetric synthesis of cyclic ketones and their derivatives can be applied. These methods are crucial for accessing enantiomerically pure compounds, which is often a requirement for biologically active molecules.

One common strategy involves the use of chiral auxiliaries or catalysts in reactions that create stereocenters. For instance, the asymmetric functionalization of a pre-existing cyclopentenone or cyclobutanone (B123998) core could be a viable route. nih.govresearchgate.net Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of ketones. nih.govacs.org Chiral amines, such as those derived from cinchona alkaloids, can catalyze the asymmetric α-fluorination of cyclic ketones, providing access to chiral α-fluoroketones with high enantioselectivity. nih.govacs.org

Another approach is the stereoselective reduction of the ketone to form a chiral alcohol, which can then be used as a starting material for further transformations. Additionally, methods like the stereoselective synthesis of cyclobutanes via the contraction of pyrrolidines could be adapted to generate chiral cyclobutane derivatives that are later incorporated to form the target ketone. nih.gov The synthesis of complex spirocyclobutanes has been achieved with excellent stereocontrol using this method. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of ketones like this compound, several green approaches can be considered to minimize waste, energy consumption, and the use of hazardous substances. gcande.org

One key area of focus is the use of greener solvents and catalysts. Water has been explored as an environmentally friendly medium for reactions like aldol condensation to form β-hydroxy ketones. acs.orgacs.org The use of readily available and inexpensive catalysts like Na2CO3 in water can lead to high yields and simplify product isolation. acs.orgacs.org Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com Polar solvents with high boiling points are often preferred for these reactions. mdpi.com

Furthermore, developing synthetic routes that are atom-economical is a core principle of green chemistry. Researchers have explored methods for ketone synthesis that utilize readily available starting materials and minimize the generation of byproducts. mcgill.ca For example, using carbon monoxide as a C1 source to carbonylate C-H bonds presents a green alternative to traditional multi-step methods. mcgill.ca Solvent-free reaction conditions, where possible, also contribute to a greener process by eliminating the need for solvents and reducing waste. mdpi.com

Green Chemistry ApproachDescriptionPotential Benefits
Aqueous Media Using water as a solvent for synthetic steps. acs.orgacs.orgEnvironmentally benign, reduced cost, simplified workup. acs.orgacs.org
Microwave-Assisted Synthesis Employing microwave irradiation to accelerate reactions. mdpi.comReduced reaction times, lower energy consumption, potentially higher yields. mdpi.com
Atom Economy Designing syntheses to maximize the incorporation of all materials used in the process into the final product. mcgill.caReduced waste generation. mcgill.ca
Solvent-Free Reactions Conducting reactions without a solvent. mdpi.comElimination of solvent waste, simplified purification. mdpi.com
Biomass-Derived Solvents Utilizing solvents produced from renewable biomass sources. researchgate.netReduced reliance on fossil fuels. researchgate.net

Post-Synthetic Modification and Derivatization Strategies of the Ketone Functionality

The ketone group in this compound is a versatile functional handle that allows for a wide range of post-synthetic modifications. These transformations are essential for creating a library of derivatives with diverse structures and properties.

Reduction Reactions to Alcohols

The reduction of the carbonyl group in this compound to a secondary alcohol, cyclobutyl(cyclopentyl)methanol, is a fundamental transformation. This can be achieved using various reducing agents. The choice of reagent can influence the stereoselectivity of the reaction if a chiral center is generated.

Reducing AgentTypical ConditionsOutcome
Sodium Borohydride (B1222165) (NaBH4) Methanol or Ethanol, Room TemperatureEfficient reduction to the corresponding alcohol.
Lithium Aluminum Hydride (LiAlH4) Diethyl ether or THF, followed by aqueous workupPowerful reducing agent, effective for ketone reduction.

The resulting alcohol can undergo further reactions, such as ring expansion of the cyclobutyl or cyclopropyl (B3062369) (if present) rings under acidic conditions. stackexchange.com

Carbonyl Group Transformations (e.g., Formation of Oximes, Hydrazones)

The carbonyl group readily reacts with nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form C=N double bonds, yielding oximes and hydrazones, respectively. These derivatives are often crystalline solids and can be useful for characterization. wikipedia.org

The formation of an oxime from a ketone typically involves the reaction with hydroxylamine hydrochloride in the presence of a base. wikipedia.orgarpgweb.comyoutube.com Similarly, hydrazones are synthesized by condensing the ketone with a hydrazine. nih.govresearchgate.net These reactions are generally high-yielding and proceed under mild conditions. arpgweb.comresearchgate.net

DerivativeReagentGeneral Reaction
Oxime Hydroxylamine (NH2OH)RR'C=O + NH2OH → RR'C=NOH + H2O wikipedia.org
Hydrazone Hydrazine (H2NNH2) or substituted hydrazinesRR'C=O + H2NNHR'' → RR'C=NNHR'' + H2O nih.gov

Alpha-Alkylation and Related Enolate Chemistry

The α-carbons to the carbonyl group in this compound are acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile that can react with electrophiles, such as alkyl halides, in an SN2 reaction to form a new C-C bond at the α-position. libretexts.orgfiveable.me The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often necessary to ensure complete enolate formation. libretexts.orgyoutube.com

The regioselectivity of the alkylation (i.e., whether the cyclobutyl or cyclopentyl side is alkylated) can be influenced by the reaction conditions. Under kinetic control (low temperature, bulky base like LDA), the less substituted α-proton is typically removed, while under thermodynamic control (higher temperature, smaller base like NaH), the more stable, more substituted enolate is favored. youtube.com

Fluorination and Halogenation Reactions at Alpha-Positions

The introduction of halogen atoms, particularly fluorine, at the α-position of a ketone can significantly alter its chemical and physical properties. organic-chemistry.orgthieme-connect.com Electrophilic halogenating agents are commonly used for this purpose.

For α-fluorination, reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are effective. acs.orgsapub.org Organocatalytic methods using chiral primary amines can achieve enantioselective α-fluorination of cyclic ketones. nih.govacs.org Direct α-fluorination can also be accomplished using reagents like Accufluor™ NFTh in methanol. organic-chemistry.org

For α-bromination and α-chlorination, molecular bromine (Br2) or chlorine (Cl2) can be used under acidic or basic conditions. mdpi.com Other reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are also commonly employed for α-halogenation.

Halogenation TypeReagent(s)Key Features
α-Fluorination NFSI, Selectfluor®, Accufluor™ NFTh acs.orgorganic-chemistry.orgsapub.orgCan be performed enantioselectively with organocatalysts. nih.govacs.org
α-Bromination Br2, NBS mdpi.comTypically proceeds via an enol or enolate intermediate. mdpi.com
α-Chlorination Cl2, NCS nih.govSimilar mechanism to bromination.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure and Conformation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Cyclobutyl(cyclopentyl)methanone, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Multi-dimensional NMR experiments are essential for establishing the bonding network and relative stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal correlations between the methine proton alpha to the carbonyl and the adjacent protons on both the cyclobutyl and cyclopentyl rings. It would also map out the connectivity within the methylene (B1212753) (-CH₂) groups of each ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atom they are attached to. nih.gov It is a highly sensitive method for assigning carbon signals based on their corresponding, and more easily distinguished, proton signals. chemguide.co.uk Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum, simplifying the assignment of the complex aliphatic region.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds. nih.gov This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the protons on the cyclobutyl and cyclopentyl rings to the carbonyl carbon (C=O), definitively linking the two rings to the ketone functional group.

A hypothetical data table of expected NMR shifts is presented below, based on typical values for similar fragments.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (Proton → Carbon)
Carbonyl (C=O)-~210-
Cyclobutyl-CH3.0 - 3.545 - 55→ Carbonyl Carbon, → Cyclobutyl CH₂
Cyclopentyl-CH3.2 - 3.748 - 58→ Carbonyl Carbon, → Cyclopentyl CH₂
Ring CH₂1.5 - 2.520 - 35→ Adjacent Ring Carbons

Variable Temperature NMR for Conformational Dynamics

Both cyclobutane (B1203170) and cyclopentane (B165970) rings are not planar and exist in dynamic equilibrium between different puckered conformations. Variable Temperature (VT) NMR is a technique used to study these dynamics. By recording NMR spectra at different temperatures, one can observe changes in signal shape. At high temperatures, where the rings interconvert rapidly, the signals for the protons on the rings would appear averaged and sharp. As the temperature is lowered, the rate of interconversion slows down. If the energy barrier is high enough, the exchange may be "frozen" on the NMR timescale, leading to the appearance of separate signals for protons in different environments (e.g., axial and equatorial), providing insight into the preferred conformation and the energy barriers between them. Conformational studies have been performed on other cycloketones, revealing complex dynamic behaviors.

Solid-State NMR Applications

Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. This can be particularly useful if the compound is a crystalline solid. The technique can reveal information about molecular packing, polymorphism (the existence of multiple crystalline forms), and the conformation of the molecule in the crystal lattice, which may differ from its preferred conformation in solution. While no ssNMR studies have been published for this compound, the technique has been applied to other complex cyclic systems.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula of the parent ion. For this compound (C₁₀H₁₆O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Information

In tandem mass spectrometry (MS/MS), the molecular ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the molecule. The fragmentation of ketones is well-understood and typically involves specific cleavage patterns.

For this compound, the primary fragmentation pathways would likely be:

Alpha-Cleavage: The bond between the carbonyl carbon and one of the rings can break. This would result in the formation of acylium ions, [C₄H₇CO]⁺ (m/z = 83) or [C₅H₉CO]⁺ (m/z = 97), and the corresponding alkyl radical. The relative abundance of these peaks would indicate which ring is more readily lost.

McLafferty Rearrangement: This rearrangement is possible if there is a gamma-hydrogen available on one of the rings. It would lead to the loss of a neutral alkene molecule.

Ring Fragmentation: The cyclobutyl and cyclopentyl rings themselves can fragment, often by losing neutral molecules like ethene (C₂H₄). For example, fragmentation of the cyclopentyl ring often shows a characteristic loss of 28 Da.

A hypothetical table of major fragments is shown below.

m/z (mass/charge)Possible Ion StructureFragmentation Pathway
152[C₁₀H₁₆O]⁺Molecular Ion (M⁺)
97[C₅H₉CO]⁺Alpha-cleavage (loss of cyclobutyl radical)
83[C₄H₇CO]⁺Alpha-cleavage (loss of cyclopentyl radical)
69[C₅H₉]⁺Loss of CO from the [C₅H₉CO]⁺ fragment
55[C₄H₇]⁺Loss of CO from the [C₄H₇CO]⁺ fragment

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the functional groups and skeletal structure of this compound. These methods provide detailed insights into the molecule's bonding environment and conformational preferences.

The most prominent feature in the infrared spectrum of a ketone is the intense absorption arising from the stretching vibration of the carbonyl (C=O) bond. spectroscopyonline.comspectroscopyonline.com For a typical saturated, non-conjugated dialkyl ketone, this peak is expected to appear in the region of 1715 ± 10 cm⁻¹. spectroscopyonline.com The precise frequency of this absorption is highly sensitive to the local electronic and steric environment of the carbonyl group.

Environmental effects can cause significant shifts in the C=O stretching frequency:

Solvent Polarity: In solution, the polarity of the solvent can influence the position of the carbonyl band. Polar solvents can stabilize the partial negative charge on the oxygen atom of the carbonyl group, leading to a slight lengthening and weakening of the C=O bond. This results in a shift of the stretching frequency to a lower wavenumber (a "red shift").

Hydrogen Bonding: Although this compound cannot act as a hydrogen bond donor, the lone pairs on the carbonyl oxygen can act as a hydrogen bond acceptor. In protic solvents like alcohols, this interaction would further lower the carbonyl stretching frequency.

Solid State vs. Solution: In the solid state, intermolecular interactions and crystal packing forces can lead to a different C=O frequency compared to the solution phase.

The ring strain associated with the cyclobutyl group attached to the carbonyl carbon is also expected to influence the carbonyl stretching frequency. While cyclopentanone (B42830) has a C=O stretch at a higher frequency than a typical acyclic ketone (around 1751 cm⁻¹) due to angle strain, cyclobutanone (B123998) has an even higher frequency (around 1786 cm⁻¹). The final position of the carbonyl stretch in this compound would be a composite effect of the electronic contributions of both alkyl rings and the inherent strain of the four-membered ring.

A summary of expected carbonyl stretching frequencies is presented below.

EnvironmentExpected Wavenumber (cm⁻¹)Primary Influencing Factor
Non-polar solvent (e.g., CCl₄)~1720 - 1725Baseline for isolated molecule
Polar aprotic solvent (e.g., CH₃CN)~1710 - 1715Dipole-dipole interactions
Polar protic solvent (e.g., CH₃OH)~1705 - 1710Hydrogen bonding
Solid StateVariableCrystal packing forces

Note: These are estimated values based on known trends for similar ketones.

The vibrational spectra of this compound are also characterized by a series of complex absorptions corresponding to the various vibrational modes of the cyclobutyl and cyclopentyl rings. These include C-H stretching, scissoring, wagging, and twisting modes, as well as C-C bond stretching and ring deformation modes.

Analysis of these ring vibrations can provide crucial information about the preferred conformations of the cyclic moieties.

Cyclobutane Ring: A planar cyclobutane ring would have significant angle and torsional strain. masterorganicchemistry.com To alleviate this, the cyclobutane ring in this compound is expected to adopt a non-planar, "puckered" conformation. libretexts.org This puckering gives rise to specific low-frequency vibrational modes in the far-infrared and Raman spectra, which are characteristic of this conformation.

Cyclopentane Ring: Similarly, a planar cyclopentane ring would experience considerable torsional strain from eclipsing C-H bonds. libretexts.org Therefore, the cyclopentyl ring adopts non-planar conformations, most commonly the "envelope" and "half-chair" (or "twist") forms, which are in dynamic equilibrium. libretexts.org The specific vibrational frequencies associated with the cyclopentyl group can help to identify the predominant conformation and the energy barrier between these forms.

The coupling of these ring vibrations with the carbonyl group and with each other would result in a complex and unique fingerprint region in the IR and Raman spectra, allowing for detailed conformational analysis.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov While no published crystal structure for this compound is currently available, a hypothetical study would yield a wealth of information.

A crystallographic analysis would provide:

Unambiguous Bond Lengths and Angles: The precise lengths of all C-C, C-H, and C=O bonds, as well as the bond angles within the rings and around the central carbonyl group.

Definitive Conformation: The exact puckering of the cyclobutyl ring and the specific envelope or twist conformation of the cyclopentyl ring in the crystal lattice would be determined.

Intermolecular Interactions: The arrangement of molecules within the crystal, known as the crystal packing, would reveal any significant intermolecular forces, such as dipole-dipole interactions involving the carbonyl groups.

Based on steric considerations, it is expected that in the solid state, the molecule would adopt a conformation that minimizes the steric hindrance between the two bulky cycloalkyl groups. The relative orientation of the two rings with respect to the plane of the carbonyl group would be a key structural parameter.

Structural ParameterExpected Value/ObservationSignificance
C=O Bond Length~1.22 ÅStandard for a ketone
C-C-C angle in cyclobutyl ring< 90°Indicates significant angle strain
Cyclobutane ConformationPuckeredAlleviation of torsional strain
Cyclopentane ConformationEnvelope or TwistAlleviation of torsional strain
Inter-ring Torsion AngleOptimized to minimize steric clashDetermines overall molecular shape

Note: These are predicted values based on known structures of related compounds.

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the structural analysis of chiral molecules. saschirality.org this compound itself is an achiral molecule as it possesses a plane of symmetry and therefore would not exhibit any chiroptical activity.

However, if a chiral derivative were to be synthesized, for example, by introducing a substituent at one of the ring positions (other than the point of attachment to the carbonyl), the resulting molecule would be chiral. The study of such a derivative using CD and ORD spectroscopy would be invaluable for determining its absolute configuration.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com For a chiral ketone derivative of this compound, the most studied electronic transition would be the n → π* transition of the carbonyl chromophore, which typically appears in the 280-320 nm region. This transition is electronically forbidden but magnetically allowed, often resulting in a weak UV absorption but a strong CD signal (Cotton effect).

The sign and magnitude of the Cotton effect are directly related to the three-dimensional arrangement of atoms around the carbonyl group. The Octant Rule, a well-established empirical rule for ketones, could be applied to predict the sign of the Cotton effect based on the conformation of the chiral ring and the position of the substituent. By comparing the experimentally measured CD spectrum to the prediction from the Octant Rule, the absolute configuration of the chiral center could be assigned.

ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. saschirality.org An ORD spectrum displays a plain curve far from an absorption band but shows an anomalous curve, known as a Cotton effect, in the region of a chromophore's absorption. For a chiral derivative of this compound, a strong Cotton effect would be observed in the region of the carbonyl n → π* transition.

The sign of the Cotton effect in the ORD spectrum is directly related to the sign of the Cotton effect in the CD spectrum. Both CD and ORD provide complementary information for the stereochemical elucidation of chiral ketones. cas.czacs.org

Computational Chemistry and Quantum Mechanical Investigations of Cyclobutyl Cyclopentyl Methanone

Electronic Structure and Bonding Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. For Cyclobutyl(cyclopentyl)methanone, a DFT analysis would reveal the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals. Such studies are typically performed using a functional, such as B3LYP, paired with a basis set like 6-31+G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

Conformational Landscape Exploration and Energy Minimization Studies

The flexibility of the cyclobutane (B1203170) and cyclopentane (B165970) rings, along with rotation around the single bonds adjacent to the carbonyl group, gives rise to a complex conformational landscape for this compound. Computational methods are essential for exploring this landscape to identify the most stable conformers.

Prediction of Spectroscopic Properties and Experimental Validation

A significant application of quantum mechanical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data for validation. For this compound, DFT calculations can be employed to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

The calculated harmonic vibrational frequencies can be scaled to improve agreement with experimental infrared and Raman spectra. The characteristic stretching frequency of the carbonyl group (C=O) is a prominent feature in the infrared spectrum of ketones and would be a key point of comparison.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimentally obtained spectra. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure. Discrepancies between predicted and experimental spectra can often lead to a more refined understanding of the molecule's conformational preferences in solution.

Predicted Spectroscopic Data (Illustrative)
Spectroscopic Technique Predicted Value
IR Frequency (C=O stretch)~1715 cm⁻¹
¹³C NMR Chemical Shift (C=O)~210 ppm
¹H NMR Chemical Shift (α-protons on cyclobutane)~2.5-2.8 ppm
¹H NMR Chemical Shift (α-protons on cyclopentane)~2.4-2.7 ppm

Note: The values in this table are illustrative and represent typical ranges for the functional groups mentioned. Actual values would be obtained from specific DFT calculations.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic addition to the carbonyl group or enolate formation. Transition state theory, in conjunction with DFT calculations, allows for the identification and characterization of transition state structures—the high-energy intermediates that connect reactants and products.

By calculating the activation energies associated with different reaction pathways, chemists can predict the most likely mechanism. For instance, the facial selectivity of a nucleophilic attack on the carbonyl carbon could be explored by calculating the energies of the transition states leading to the different stereoisomeric products. These calculations provide a level of detail about reaction pathways that is often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Conformational Fluxionality and Intermolecular Interactions

While static quantum mechanical calculations provide information about stable conformers and energy barriers, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation at a given temperature.

For this compound, an MD simulation would illustrate the puckering of the cyclobutane and cyclopentane rings and the rotation around the C-C bonds. This provides insight into the molecule's conformational fluxionality. Furthermore, by simulating the molecule in a solvent, MD can be used to study intermolecular interactions, such as hydrogen bonding with protic solvents or van der Waals interactions in nonpolar media. These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. uwlax.edunist.govmdpi.com While no specific QSPR models for this compound are readily available, the methodology could be applied to predict a range of its properties.

Reactivity Profiles, Mechanistic Studies, and Reaction Kinetics

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic carbon atom of the carbonyl group in cyclobutyl(cyclopentyl)methanone is a prime target for nucleophilic attack. This fundamental reaction class leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to ketones. In the case of this compound, the addition of an organometallic reagent (e.g., methylmagnesium bromide or phenyllithium) would proceed via nucleophilic attack on the carbonyl carbon. This attack would result in the formation of a tertiary alcohol after an aqueous workup.

Table 1: Predicted Products of Organometallic Addition to this compound

Organometallic ReagentPredicted Product
Methylmagnesium Bromide (CH₃MgBr)1-(Cyclobutyl)-1-(cyclopentyl)ethanol
Phenyllithium (C₆H₅Li)Cyclobutyl(cyclopentyl)(phenyl)methanol

Note: The table presents predicted products based on established reactivity patterns of ketones with organometallic reagents.

Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are common reagents for the reduction of ketones to secondary alcohols. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

The reduction of this compound with these reagents will yield cyclobutyl(cyclopentyl)methanol. A key aspect of this reaction is the stereochemical outcome at the newly formed stereocenter. The approach of the hydride can occur from two different faces of the planar carbonyl group, potentially leading to a mixture of diastereomers if the molecule already contains a stereocenter, or in this case, influencing the orientation of the hydroxyl group relative to the two cycloalkyl substituents.

Studies on the reduction of substituted cyclobutanones have shown that the stereoselectivity is often controlled by steric factors. vub.ac.be Bulky reducing agents tend to attack from the less hindered face of the carbonyl group. For this compound, the relative steric bulk of the cyclobutyl and cyclopentyl groups will influence the trajectory of the incoming hydride. Generally, the hydride will preferentially attack from the face opposite to the larger or more sterically demanding ring. Assuming the cyclopentyl ring presents a greater steric hindrance, the hydride would preferentially attack from the side of the cyclobutyl ring.

The stereoselectivity of ketone reductions can be highly dependent on the specific reagent and reaction conditions. For instance, the use of bulky hydride reagents can enhance diastereoselectivity. organic-chemistry.org

Table 2: Common Hydride Reagents for Ketone Reduction

ReagentTypical SolventReactivity
Sodium Borohydride (NaBH₄)Alcohols (e.g., Methanol, Ethanol)Mild, selective for aldehydes and ketones
Lithium Aluminum Hydride (LiAlH₄)Ethers (e.g., Diethyl ether, THF)Strong, reduces a wide range of carbonyl compounds

Alpha-Carbon Reactivity: Enolization and Aldol-Type Chemistry

The α-carbons (the carbon atoms adjacent to the carbonyl group) in this compound are acidic due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting enolate to be stabilized by resonance. Treatment with a suitable base can lead to the formation of an enolate, which can then act as a nucleophile in subsequent reactions.

Two different enolates can potentially form from this compound: one with the double bond within the cyclobutyl ring and one with the double bond within the cyclopentyl ring. The relative stability of these enolates will influence the regioselectivity of subsequent reactions.

Once formed, the enolate can participate in aldol-type reactions. For example, in a self-aldol condensation, the enolate of one molecule of this compound could attack the carbonyl group of another molecule. However, due to the steric hindrance of the starting ketone, crossed aldol (B89426) reactions with a less hindered aldehyde or ketone are more likely to be successful. Studies on the aldol condensation of cyclopentanone (B42830) have shown that it readily undergoes this reaction. mdpi.comchemtube3d.com It is expected that the enolate derived from the cyclopentyl side of this compound would be the more reactive nucleophile in such reactions.

Rearrangement Reactions (e.g., Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation is a notable rearrangement reaction of ketones that involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a ketone into an ester. adichemistry.com This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

In the case of unsymmetrical ketones like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the two alkyl groups. The group that is more capable of stabilizing a positive charge during the rearrangement will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. ox.ac.ukwikipedia.orgstackexchange.comnih.gov

Both the cyclobutyl and cyclopentyl groups are secondary alkyl groups. Therefore, a mixture of two ester products would be expected. However, subtle differences in ring strain and electronic properties can influence the migratory preference. The relative migratory aptitude between cyclobutyl and cyclopentyl groups in the Baeyer-Villiger reaction is not extensively documented for this specific substrate, but it is plausible that the cyclopentyl group, being slightly less strained and potentially better at stabilizing a partial positive charge, might migrate preferentially.

Predicted Baeyer-Villiger Oxidation Products:

Product 1 (Cyclopentyl migration): Cyclopentyl cyclobutanecarboxylate (B8599542)

Product 2 (Cyclobutyl migration): Cyclobutyl cyclopentanecarboxylate (B8599756)

Photochemical Reactions of the Ketone Moiety

Ketones can undergo a variety of photochemical reactions upon absorption of UV light. The most common of these are the Norrish Type I and Norrish Type II reactions. numberanalytics.comlibretexts.orgyoutube.com

The Norrish Type I cleavage involves the homolytic cleavage of the α-carbon-carbonyl bond to form two radical intermediates. For this compound, two primary cleavage pathways are possible:

Cleavage of the cyclobutyl-carbonyl bond to form a cyclobutyl radical and a cyclopentylacyl radical.

Cleavage of the cyclopentyl-carbonyl bond to form a cyclopentyl radical and a cyclobutylacyl radical.

The relative stability of the resulting radicals will influence the preferred cleavage pathway. The subsequent reactions of these radicals can lead to a variety of products through decarbonylation, recombination, and disproportionation. Studies on cyclobutyl methyl ketone have shown that Norrish Type I cleavage is a dominant process. rsc.orgrsc.org The strain in the cyclobutane (B1203170) ring can influence the rate and outcome of these photochemical reactions. nih.govnih.gov

The Norrish Type II reaction requires the presence of a γ-hydrogen atom that can be abstracted by the excited carbonyl oxygen via a six-membered ring transition state. In this compound, both rings possess γ-hydrogens. Intramolecular hydrogen abstraction would lead to the formation of a 1,4-biradical, which can then cyclize to form a cyclobutanol (B46151) derivative or cleave to form an enol and an alkene. A recent study has highlighted the formal γ-C-H functionalization of cyclobutyl ketones through a Norrish-Yang cyclization. nih.govnih.gov

Catalytic Transformations Involving this compound

Catalytic methods can be employed to achieve various transformations of this compound. A prominent example is catalytic hydrogenation , where in the presence of a metal catalyst (e.g., Pt, Pd, Ni) and hydrogen gas, the ketone is reduced to the corresponding secondary alcohol, cyclobutyl(cyclopentyl)methanol. thieme-connect.degoogle.comchemistrytalk.orgthieme-connect.delibretexts.org This method offers an alternative to hydride reductions and is often used in industrial settings. The stereoselectivity of catalytic hydrogenation can be influenced by the choice of catalyst and reaction conditions.

Other potential catalytic transformations could include oxidation reactions using catalysts other than those for Baeyer-Villiger oxidation, or various carbon-carbon bond-forming reactions where the ketone or its enolate derivative is a substrate. For instance, catalytic methods for α-alkylation or aldol-type reactions could be employed.

Kinetic and Thermodynamic Studies of Key Reactions

Theoretical studies on cyclopentanone, for instance, have explored its reactivity with O2, detailing parameters for reaction classes like intra-H migration, HO2-elimination, and β-scission. mit.eduosti.gov However, this information is specific to the cyclopentanone structure and cannot be directly extrapolated to this compound due to the influence of the cyclobutyl group on the molecule's electronic and steric properties.

Consequently, without dedicated experimental or computational studies on this compound, no specific data tables for its reaction kinetics or thermodynamics can be provided at this time. Further research is required to elucidate the reactivity profiles and mechanistic details of this particular compound.

Potential Applications in Chemical Synthesis and Advanced Materials Science

Cyclobutyl(cyclopentyl)methanone as a Building Block in Organic Synthesis

This compound holds potential as a versatile building block in the synthesis of more complex organic molecules. The strained cyclobutane (B1203170) ring, in particular, can be selectively opened to introduce functionality and construct larger molecular architectures. While specific, large-scale synthetic applications of this compound are not yet widely documented, the principles of using cyclic ketones in synthesis are well-established. For instance, related compounds like cyclobutyl(cyclopropyl)methanone (B1425382) are utilized in the synthesis of complex organic molecules through reactions such as cycloadditions and functional group transformations .

A key strategy in leveraging cyclobutyl ketones involves the formal functionalization of the C-H bonds. Research on cyclobutyl aryl ketones has demonstrated a method for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones nih.gov. This is achieved through a Norrish-Yang reaction to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C bond cleavage and functionalization to yield valuable cis-γ-(hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones nih.gov. This approach highlights how the cyclobutyl ketone framework can serve as a template for introducing diverse functional groups with high diastereocontrol.

The synthesis of cyclopentane-containing structures is another area where derivatives of this compound could be relevant. Various methods exist for the synthesis of functionalized cyclopentanes, including intramolecular iodo-aldol cyclizations and metal-catalyzed cycloadditions organic-chemistry.org. The cyclopentyl moiety of this compound could potentially be modified or serve as a directing group in such transformations.

The table below summarizes synthetic strategies that could be applicable to this compound based on related structures.

Synthetic StrategyDescriptionPotential Products from this compound
γ-C-H Functionalization Sequential C-H/C-C functionalization via a Norrish-Yang reaction and palladium-catalyzed C-C cleavage.cis-1,3-difunctionalized cyclobutanes
Ring-Opening Reactions Cleavage of the strained cyclobutane ring to introduce new functional groups.Linear or larger cyclic compounds with cyclopentyl ketone moiety
Cycloaddition Reactions Participation of the ketone or adjacent C=C bonds (if introduced) in cycloaddition reactions.Polycyclic or spirocyclic compounds

Role as a Ligand or Precursor in Catalysis (e.g., Organometallic Catalysis, Photocatalysis)

While direct catalytic applications of this compound are not extensively reported, its structural features suggest potential roles in catalysis. The ketone's oxygen atom possesses lone pairs of electrons that could coordinate to metal centers, making it a candidate for use as a ligand in organometallic catalysis.

The reactivity of cyclic ketones with ferrocene (B1249389) in the presence of an acidic catalyst has been studied, leading to the synthesis of ferrocenylcarbonyls ijrsset.org. Although cyclobutanone (B123998) was found to be unreactive under the studied conditions, larger cyclic ketones like cyclopentanone (B42830) and cyclohexanone (B45756) did react, suggesting that the cyclopentyl moiety of this compound might participate in similar transformations ijrsset.org.

Furthermore, the study of related compounds provides insights. For instance, the interaction of cyclobutyl(cyclopropyl)methanone with cytochrome P450 enzymes by binding to their heme groups indicates the potential for such cyclic ketones to interact with metal centers in catalysts .

The field of photocatalysis often employs organic molecules as photosensitizers or substrates. The photochemical behavior of cyclobutanone, a closely related structure, has been investigated, showing that it undergoes rapid relaxation and dissociation upon photoexcitation []. This suggests that ketones with strained rings could be interesting candidates for studies in photocatalysis, either as substrates for C-C bond cleavage or as modifiers of photocatalytic systems.

Incorporation into Polymer Architectures and Macromolecular Design

The incorporation of cyclic structures into polymer backbones can significantly influence the material's properties, such as its thermal stability, mechanical strength, and degradability. The presence of both a cyclobutyl and a cyclopentyl group in this compound makes it an intriguing candidate for the synthesis of novel polymers.

Research has demonstrated the successful synthesis and polymerization of cyclobutenyl-functionalized polyesters researchgate.net. In this work, cyclobutene-containing initiators were used for the ring-opening polymerization (ROP) of lactide and caprolactone, followed by ring-opening metathesis polymerization (ROMP) of the resulting macromonomers. This approach yielded well-defined poly(1,4-butadiene)-g-polyesters, showcasing a pathway to incorporate cyclobutane-derived units into complex polymer architectures researchgate.net.

Similarly, polymers containing cyclopropane (B1198618) groups have been synthesized through the catalytic cyclopropanation of polybutadiene (B167195) researchgate.net. This modification was shown to alter the polymer's molecular weight, viscosity, and thermal properties researchgate.net. These examples suggest that this compound, or a derivative thereof, could potentially be used as a monomer or a modifying agent in polymer synthesis.

The table below outlines potential approaches for incorporating the this compound motif into polymers.

Polymerization StrategyDescriptionPotential Polymer Structure
Ring-Opening Metathesis Polymerization (ROMP) Requires the introduction of a double bond, for example, by converting the ketone to an exocyclic methylene (B1212753) group.Polymer with repeating cyclobutyl and cyclopentyl units in the backbone.
Polycondensation Functionalization of the rings with groups like hydroxyl or carboxyl, followed by condensation polymerization.Polyesters or polyamides with pendant cyclobutyl(cyclopentyl)ketone groups.
Grafting Attaching the molecule as a side group onto an existing polymer chain.A common polymer backbone with this compound moieties as grafts.

Applications in Advanced Solvents or Reagents

The physical and chemical properties of this compound suggest its potential use as a specialized solvent or reagent in organic synthesis. Ethereal solvents containing a cyclopentyl group, such as Cyclopentyl Methyl Ether (CPME), have gained traction as environmentally friendly alternatives to traditional solvents like THF and dioxane researchgate.netmanufacturingchemist.com. CPME exhibits a high boiling point, low peroxide formation, and stability under both acidic and basic conditions, making it a versatile process solvent researchgate.netmanufacturingchemist.com.

While a ketone, this compound shares the structural feature of a five-membered ring. Its higher boiling point compared to many common solvents could be advantageous for reactions requiring elevated temperatures. The polarity of the ketone group would also influence its solvent properties, making it suitable for dissolving a different range of solutes compared to its ether analog.

In terms of reagent applications, the cross-cyclotrimerization of methyl cyclopentyl ketone with other ketones and molecular oxygen has been reported, leading to the synthesis of endoperoxides researchgate.net. This indicates that the cyclopentyl ketone moiety can participate in complex, multi-component reactions, suggesting a potential role for this compound as a reagent in the synthesis of specialized chemical structures.

Studies as a Model Compound for Larger Molecules (e.g., in atmospheric chemistry or combustion research)

Cyclic ketones are of significant interest in combustion research as they are considered potential biofuels with high resistance to autoignition nih.govresearchgate.netacs.org. The study of the reactivity of cyclic ketones with hydroxyl (OH) radicals is crucial for understanding their combustion behavior. Experimental investigations on cyclopentanone and cyclohexanone have been conducted in shock tubes to determine their reaction kinetics at high temperatures nih.govacs.org. This compound, containing both four- and five-membered rings, could serve as an interesting model compound to study the influence of mixed ring sizes on combustion chemistry.

In atmospheric chemistry, smaller cyclic ketones serve as valuable model compounds for understanding the atmospheric degradation of more complex molecules. For example, cyclobutyl methyl ketone has been used as a model for pinonic acid, a key oxidation product of α-pinene, to elucidate the mechanisms of secondary organic aerosol (SOA) formation []. The structural similarity allows for the study of specific reaction pathways in a simplified system. Similarly, this compound could be a relevant model for studying the atmospheric oxidation of bicyclic ketones or other complex volatile organic compounds.

The table below presents data on the reactivity of related cyclic ketones with OH radicals, which is a key parameter in both combustion and atmospheric chemistry.

CompoundRate Coefficient (k) with OH radicals (cm³ molecule⁻¹ s⁻¹)Temperature Range (K)Reference
Cyclopentanone1.07 x 10⁻¹³ (T/300)³·²⁰ exp(1005.7/T)298-1297 nih.gov
Cyclohexanone3.12 x 10⁻¹³ (T/300)²·⁷⁸ exp(897.5/T)298-1331 nih.gov
3,3-Dimethylbutanone(1.25 ± 0.05) x 10⁻¹²298 copernicus.org

Conclusion and Future Research Directions

Summary of Key Findings on Cyclobutyl(cyclopentyl)methanone Chemistry

This compound, a ketone featuring both a four-membered and a five-membered carbocyclic ring attached to a carbonyl group, presents a unique structural framework. Its molecular formula is C₁₀H₁₆O, and it has a molecular weight of 152.23 g/mol . biosynth.com The chemistry of this compound is largely defined by the interplay between the strained cyclobutane (B1203170) ring, the more stable cyclopentane (B165970) ring, and the reactive ketone functional group.

The presence of the carbonyl group provides a primary site for nucleophilic addition and other carbonyl-specific reactions. The adjacent cyclobutyl and cyclopentyl rings influence the steric accessibility and electronic properties of the carbonyl carbon. The cyclobutane ring, with its significant ring strain (approximately 120 kJ mol⁻¹ in the parent cycloalkane), is expected to influence the reactivity of the molecule, potentially facilitating ring-opening or rearrangement reactions under certain conditions. nih.gov In contrast, the cyclopentane ring has considerably less ring strain (around 41 kJ mol⁻¹). nih.gov This structural dichotomy is a key feature of the molecule.

Analogous cyclic ketones serve as versatile building blocks in organic synthesis. For instance, related cyclobutyl ketones are utilized in the synthesis of complex organic molecules, including those with pharmaceutical importance where the cyclobutane motif acts as a conformationally restricted linker. nih.govnih.gov Similarly, cyclopentyl ketones are precursors in the synthesis of various compounds, such as cyclopentyl 2-thienyl ketone, an intermediate in the production of tiletamine. google.com While specific synthetic applications for this compound are not widely documented, its structure suggests potential as a scaffold for constructing more elaborate molecular architectures.

Unexplored Reactivity and Synthetic Opportunities

The unique structure of this compound opens up several avenues for future synthetic exploration. A significant area of interest lies in leveraging the inherent ring strain of the cyclobutyl moiety. Reactions that lead to selective ring-opening of the four-membered ring could provide access to functionalized linear chains with cyclopentyl substituents, a transformation that could be valuable in natural product synthesis.

Furthermore, the field of C–H bond functionalization offers substantial opportunities. scripps.edu Recent advances have demonstrated the ability to functionalize traditionally unreactive C–H bonds in ketones. scripps.edu A particularly relevant strategy is the formal γ–C–H functionalization of cyclobutyl aryl ketones, which proceeds through a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov This intermediate can then undergo palladium-catalyzed C–C bond cleavage and functionalization. nih.govnih.gov Applying a similar strategy to this compound could enable the stereocontrolled synthesis of cis-1,3-disubstituted cyclobutanes bearing a cyclopentylcarbonyl group, which are valuable motifs in medicinal chemistry. nih.gov

The carbonyl group itself remains a key handle for synthetic transformations. Its conversion to other functional groups, such as amines, alcohols, or esters, would provide a diverse set of derivatives. For example, the synthesis of cyclopentyl phenyl ketone can be achieved through the reaction of a cyclopentyl Grignard reagent with benzonitrile, followed by hydrolysis. google.com A similar approach could be envisioned for the synthesis of this compound or its derivatives. The development of stereoselective reactions at the α-carbons would also be a valuable pursuit, leading to chiral building blocks.

Directions for Advanced Spectroscopic and Computational Studies

While basic spectroscopic data for ketones are well-understood, with characteristic C=O stretching frequencies in the infrared (IR) spectrum around 1715 cm⁻¹ for saturated ketones, the specific nuances of this compound warrant deeper investigation. libretexts.orglibretexts.orgopenstax.org The ring strain in the cyclobutane ring is known to shift the C=O stretching frequency to higher wavenumbers in compounds like cyclobutanone (B123998). youtube.com An advanced spectroscopic analysis could precisely determine this shift and how it is influenced by the adjacent cyclopentyl group. Techniques such as two-dimensional NMR spectroscopy would be invaluable for unambiguously assigning the proton and carbon signals in its complex, conformationally restricted structure. patsnap.com

Computational chemistry offers a powerful tool to complement experimental studies. acs.org Quantum chemical calculations, such as those using density functional theory (DFT), could be employed to predict the molecule's stable conformations, rotational barriers, and vibrational frequencies. researchgate.netacs.org Such studies on related cyclic ketones like cyclohexanone (B45756) have provided deep insights into their thermal decomposition pathways. researchgate.netacs.org

Furthermore, the photochemical behavior of this compound is a rich area for future research. Cyclic ketones are known to undergo Norrish Type-I reactions, involving α-cleavage upon UV excitation to form biradical intermediates. nih.gov The subsequent reaction pathways of these intermediates depend on the ring size. nih.gov Time-resolved spectroscopic techniques could be used to study the kinetics and dynamics of these photochemical processes, providing a fundamental understanding of the molecule's excited-state reactivity. nih.gov

Prospects for Novel Material Applications

The rigid, three-dimensional structure of this compound makes it an interesting candidate as a monomer or building block for novel materials. The presence of the reactive carbonyl group allows for polymerization or incorporation into larger polymer backbones through various chemical reactions. The resulting polymers would contain bulky, alicyclic pendant groups, which could impart unique thermal and mechanical properties, such as high glass transition temperatures and amorphous character.

The application of cyclobutane derivatives in organic synthesis is well-established, and they can be used to create complex carbo- and heterocyclic systems. researchgate.net By analogy, this compound could serve as a precursor to more complex, cage-like hydrocarbon structures or high-energy-density materials. The inherent strain energy of the cyclobutane ring could potentially be released, making such materials of interest in energetic applications.

Moreover, certain cyclic ketones are being explored as potential second-generation biofuels due to their high resistance to autoignition. researchgate.netresearchgate.net While the direct application of this compound as a fuel is speculative, its synthesis and reactivity studies contribute to the broader understanding of cyclic ketone chemistry, which is relevant to this field. The development of derivatives could also lead to new liquid crystals or functional materials where the specific shape and polarity of the molecule are critical.

Q & A

Q. What synthetic methodologies are employed for the preparation of Cyclobutyl(cyclopentyl)methanone?

The synthesis typically involves a Grignard reaction between cyclobutylmagnesium bromide and a cyclopentane carbonyl precursor (e.g., cyclopentanecarbonyl chloride), followed by oxidation. Key conditions include anhydrous solvents (THF or diethyl ether), inert atmospheres (N₂/Ar), and controlled temperatures (-78°C for Grignard addition). Post-reaction purification via column chromatography or recrystallization ensures high yields. Industrial-scale adaptations may employ continuous flow reactors for efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Distinct signals for cyclobutyl (δ ~2.5–3.5 ppm for strained CH₂ groups) and cyclopentyl protons (δ ~1.5–2.0 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 178.1 (C₁₁H₁₈O⁺) confirms molecular weight.
  • IR Spectroscopy : Strong carbonyl stretch at ~1700 cm⁻¹.
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming spatial arrangement .

Advanced Research Questions

Q. How do steric and electronic properties of the cyclobutyl and cyclopentyl groups affect the compound’s reactivity in nucleophilic additions?

  • Electronic Effects : The cyclobutyl group’s ring strain (Baeyer strain) increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack.
  • Steric Effects : The cyclopentyl group’s bulkiness introduces steric hindrance, slowing reactions. Kinetic studies on analogous cycloalkyl phenyl ketones with NaBH₄ showed cyclobutyl derivatives react slower (relative rate 0.23) than cyclopentyl (0.36) due to competing steric and electronic factors .

Q. What strategies resolve contradictions in reported synthetic yields of this compound?

  • Design of Experiments (DoE) : Systematically varies parameters (e.g., stoichiometry, temperature, catalyst loading) to identify yield-limiting factors.
  • Advanced Purification : Preparative HPLC or flash chromatography removes by-products (e.g., over-reduced alcohols).
  • In Situ Monitoring : Techniques like FTIR or reaction calorimetry track intermediate formation, enabling real-time optimization .

Q. How does the cyclobutyl moiety influence pharmacological interactions with biological targets?

  • Receptor Selectivity : The cyclobutyl group’s compact size and rigidity enable selective binding to hydrophobic pockets (e.g., CB1 receptors). Studies on cannabinoid analogs show cyclobutyl substitution enhances CB1 affinity (Kᵢ = 12 nM) over CB2 (Kᵢ > 1000 nM), unlike cyclopentyl derivatives.
  • Molecular Docking : Simulations predict optimal van der Waals contacts between the cyclobutyl ring and receptor residues (e.g., Phe174 in CB1), guiding structure-activity relationship (SAR) studies .

Methodological Considerations

Q. How can computational tools aid in predicting the biological activity of this compound?

  • QSAR Modeling : Correlates molecular descriptors (e.g., logP, polar surface area) with bioactivity data from analogous compounds.
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding stability over time, identifying critical interaction motifs.
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., CYP450 metabolism, blood-brain barrier penetration) .

Q. What experimental approaches validate the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, identifying decomposition thresholds (>200°C for cyclobutyl derivatives).
  • Accelerated Stability Testing : Stores samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to detect impurities .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for this compound?

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize inter-lab differences.
  • Meta-Analysis : Pool data from multiple studies, applying statistical models (e.g., random-effects) to assess heterogeneity.
  • Counter-Screening : Test the compound against off-target receptors (e.g., serotonin receptors) to rule out non-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.